REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6](O)(=O)[C:7]([CH3:10])([CH3:9])[CH3:8].[CH3:13][NH:14][C:15](=[S:18])[NH:16][NH2:17].N>C1(C)C=CC=CC=1.O>[C:7]([C:6]1[S:18][C:15]([NH:14][CH3:13])=[N:16][N:17]=1)([CH3:10])([CH3:9])[CH3:8]
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
5.45 g
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
polyphosphoric acid
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Quantity
|
63.98 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.33 g
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
21.48 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
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Name
|
|
Quantity
|
1.82 g
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
CNC(NN)=S
|
Name
|
solution
|
Quantity
|
256 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyphosphoric acid
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
66.3 g
|
Type
|
reactant
|
Smiles
|
CNC(NN)=S
|
Name
|
|
Quantity
|
64.45 g
|
Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred with the initial
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a four-necked, 1-liter flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
reaction exotherm
|
Type
|
TEMPERATURE
|
Details
|
with cooling if necessary such that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
did not rise above 70° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then maintained
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The reaction flask was then fitted with two dropping funnels
|
Type
|
ADDITION
|
Details
|
The contents of the two dropping funnels were added simultaneously to the stirred reaction mixture (reaction "heel") over a period of 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature being maintained at 70° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then increased to 80° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 75°-80° C.
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic phases were separated while hot (75° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN=C(S1)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |